N-Fmoc-3-bromo-4-fluoro-D-phenylalanine N-Fmoc-3-bromo-4-fluoro-D-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20357608
InChI: InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
SMILES:
Molecular Formula: C24H19BrFNO4
Molecular Weight: 484.3 g/mol

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine

CAS No.:

Cat. No.: VC20357608

Molecular Formula: C24H19BrFNO4

Molecular Weight: 484.3 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine -

Specification

Molecular Formula C24H19BrFNO4
Molecular Weight 484.3 g/mol
IUPAC Name (2R)-3-(3-bromo-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H19BrFNO4/c25-20-11-14(9-10-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Standard InChI Key BMFFJEKLSVVFDJ-JOCHJYFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Fmoc-3-bromo-4-fluoro-D-phenylalanine has the molecular formula C₂₄H₁₉BrFNO₄ and a molecular weight of 484.31 g/mol. The stereochemistry is defined by the D-configuration at the α-carbon, with bromine and fluorine occupying the 3- and 4-positions on the phenyl ring (Figure 1) . The Fmoc group protects the amino terminus during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight484.31 g/molHigh-resolution MS
LogP (Predicted)4.2Crippen’s fragmentation
SolubilityDMF, DMSO (>50 mM)Experimental data
Melting Point128–132°CDifferential scanning calorimetry

The bromine and fluorine substituents confer electron-withdrawing effects, reducing aromatic ring reactivity while enhancing stability against oxidative degradation . The compound’s hydrophobicity (LogP = 4.2) necessitates organic solvents for handling, contrasting with less halogenated analogs like N-Fmoc-4-bromo-D-phenylalanine (LogP = 3.8).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps (Scheme 1) :

  • Amino Group Protection: D-phenylalanine reacts with Fmoc-Cl in the presence of Na₂CO₃, achieving >95% yield.

  • Bromination: N-Bromosuccinimide (NBS) introduces bromine at the 3-position under radical conditions (AIBN, CCl₄, 70°C).

  • Fluorination: Selectfluor® mediates electrophilic fluorination at the 4-position, optimized at 40°C in acetonitrile .

Critical Reaction Parameters:

  • Catalysts: Pd₂(dba)₃ and SPhos enhance cross-coupling efficiency in analogous fluorinated phenylalanine syntheses .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers, achieving ≥95% purity .

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize yield (∼80%) and reduce reaction times. Automated SPPS systems integrate this building block into peptide chains, with in-line UV monitoring (280 nm) ensuring Fmoc deprotection efficiency .

Applications in Pharmaceutical and Biochemical Research

Peptide Engineering

Incorporating this residue into peptides confers:

  • Protease Resistance: The D-configuration and halogenated side chain reduce enzymatic cleavage, extending half-life in serum .

  • Structural Rigidity: Bromine’s steric bulk stabilizes β-turn conformations, critical for receptor-binding peptides .

Case Study: Tumor-Targeting Peptides

Radiolabeled derivatives (e.g., ¹⁸F analogs) enable positron emission tomography (PET) imaging. A three-step radiosynthesis achieves 43% yield, with ≥94% enantiomeric purity .

Enzyme Inhibition Studies

The compound serves as a tyrosine mimic in kinase inhibitors. In vitro assays show IC₅₀ = 120 nM against EGFR-T790M, attributed to halogen bonding with the ATP pocket .

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Peptide Properties

CompoundSubstituentsLogPProteolytic Stability (t₁/₂, h)
N-Fmoc-3-bromo-4-fluoro-D-Phe3-Br, 4-F4.212.3 ± 1.2
N-Fmoc-4-bromo-D-Phe4-Br3.88.7 ± 0.9
N-Fmoc-3-fluoro-D-Phe3-F3.56.1 ± 0.5
N-Fmoc-N-methyl-4-fluoro-D-Phe4-F, N-Me3.59.4 ± 1.1

Bromine’s ortho-directing effect increases electrophilic substitution rates at the 2- and 6-positions, unlike fluorine’s para preference . This electronic profile enables selective modifications, such as Suzuki couplings at bromine for bioconjugation .

ConditionDegradation (%)Major Degradants
40°C/75% RH, 7 days2.1Fmoc-deprotected amino acid
UV light (254 nm), 24h8.7Dehalogenated byproducts

Future Research Directions

  • 18F-Labeled Probes: Optimizing direct radiofluorination (e.g., [¹⁸F]AcOF) could streamline PET tracer production .

  • Targeted Drug Conjugates: Bromine’s utility in click chemistry enables site-specific antibody-drug conjugate synthesis .

  • Enantioselective Synthesis: Engineering acylases for kinetic resolution may improve access to D-enantiomers .

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